molecular formula C10H9NO2 B3353459 1-Acetoxyindole CAS No. 54698-12-3

1-Acetoxyindole

Cat. No. B3353459
CAS RN: 54698-12-3
M. Wt: 175.18 g/mol
InChI Key: OFTUKEVRNXJIOG-UHFFFAOYSA-N
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Description

1-Acetoxyindole, also known as 4-Indolyl acetate or 4-Acetoxyindole, is a type of indole with an acetyl group . It’s used as a starting reactant in the preparation of 4-oxoquinoline, which is used as an anti-HIV agent . In chromatography, it’s used to help optimize peak capacity for the separation of low molecular weight molecules during gradient elution .


Synthesis Analysis

The synthesis of 1-Acetoxyindole involves a two-step synthetic process. The nitro ketoester substrate undergoes reduction, intramolecular addition, nucleophilic 1,5-addition, and acylation to afford 1-acyloxyindoles . Another approach involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride .


Molecular Structure Analysis

The molecular structure of 1-Acetoxyindole is represented by the empirical formula C10H9NO2 . It’s a heterocyclic compound with a molecular weight of 175.18 .


Chemical Reactions Analysis

1-Acetoxyindole undergoes various chemical reactions. For instance, it reacts with an ionic liquid under acidic conditions to form a protonated intermediate, which can be deprotonated by a nucleophile . This reaction yields an acetate anion and a fluorescing product .


Physical And Chemical Properties Analysis

1-Acetoxyindole is a solid substance with a melting point of 100-102°C . It has a predicted boiling point of 339.1±15.0 °C and a predicted density of 1.06 g/cm3 . It’s slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Synthesis and Catalysis

  • Chemospecific Synthesis : 1-Acetoxyindole derivatives, such as 2-acetoxyindole-3-carbonitriles, have been synthesized chemospecifically. This synthesis involves a one-pot approach with broad substrate scope, highlighting the chemical versatility of 1-acetoxyindole derivatives in organic synthesis (Mo, Tu, & Xu, 2016).

  • Rhodium-Catalyzed C-H Acetoxylation : 1-Acetoxyindole compounds have been used in rhodium-catalyzed C-H acetoxylation reactions of azaindoles. This method demonstrates the potential of 1-acetoxyindole derivatives in facilitating complex chemical reactions (Mishra et al., 2017).

  • Metal-Free Synthesis of Pharmaceutically Relevant Compounds : Benzo[a]carbazoles, pharmaceutically relevant compounds, have been synthesized from derivatives of 2-phenylindole and bio-renewable acetol, showcasing the application of 1-acetoxyindole derivatives in pharmaceutical chemistry (Li et al., 2019).

Potential Medical Applications

  • Neuroendocrine Tumor Biomarkers : 5-Hydroxyindole acetic acid, a derivative of 1-acetoxyindole, has been studied as a surrogate marker for serotonin measurement in neuroendocrine tumors. This research indicates potential diagnostic applications of 1-acetoxyindole derivatives in medical science (Ewang-Emukowhate, Nair, & Caplin, 2019).

  • indole, a cytotoxic metabolite of indole-3-acetic acid, have been synthesized from 1-acetoxyindole derivatives. This research underscores the potential of 1-acetoxyindole in developing therapeutics for cancer treatment (Rossiter, 2002).

Miscellaneous Applications

  • Synthesis of Novel Compounds : Research on the synthesis of novel 1-acyloxyindole compounds, including 1-acetoxyindoles, has been conducted. This work highlights the broad potential for creating new chemical entities using 1-acetoxyindole as a starting point (Kim et al., 2022).

  • Synthesis of Multifunctional Ligands : 1-Acetoxyindole derivatives have been utilized in the synthesis of biindoles, which serve as multifunctional ligands in various chemical reactions. This application further expands the utility of 1-acetoxyindole in complex chemical syntheses (Benincori, Piccolo, Rizzo, & Sannicolo, 2000).

Mechanism of Action

While the specific mechanism of action for 1-Acetoxyindole is not explicitly mentioned in the sources, indole derivatives are known to exhibit a wide range of biological activities. They can inhibit protein kinase, tubulin, and the p53 pathway, which play a critical role in their anti-GBM activity .

Safety and Hazards

1-Acetoxyindole is classified as a hazardous substance. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Indoles, including 1-Acetoxyindole, continue to attract attention due to their significance as intermediates in antimicrobial and antiviral compounds and as building blocks for bioactive molecules . There’s a growing interest in exploring the synthesis, bioactivities, and potential effects of novel indole compounds for various practical applications . Future research may focus on improving the synthesis methods and exploring more biological activities of 1-Acetoxyindole.

properties

IUPAC Name

indol-1-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)13-11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTUKEVRNXJIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341818
Record name 1-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54698-12-3
Record name 1-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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